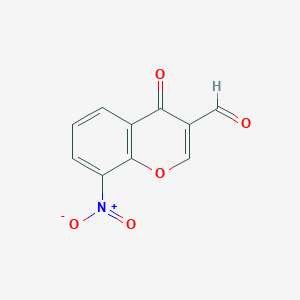

8-Nitro-4-oxo-4H-chromene-3-carbaldehyde

Descripción general

Descripción

Aplicaciones Científicas De Investigación

8-Nitro-4-oxo-4H-chromene-3-carbaldehyde has several applications in scientific research, including:

Mecanismo De Acción

Target of Action

The primary targets of 8-Nitro-4-oxo-4H-chromene-3-carbaldehyde are currently under investigation. As a research chemical, it is being studied for its potential interactions with various biological targets .

Mode of Action

Studies have shown that it undergoes transformations in the presence of pentacarbonyliron and hmpa in benzene and toluene . The compound is converted into 3-hydroxymethylidenechroman-4-one, which undergoes aldol condensation followed by dehydration and elimination of the formyl group .

Biochemical Pathways

The compound is a subject of ongoing research, and its role in various biochemical pathways is being explored .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. As a research chemical, its pharmacokinetic profile, including its bioavailability, is a subject of ongoing studies .

Result of Action

As a research chemical, its effects at the molecular and cellular levels are being investigated .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown. Factors such as temperature, pH, and the presence of other chemicals could potentially affect its action .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 8-Nitro-4-oxo-4H-chromene-3-carbaldehyde typically involves the nitration of 4-oxo-4H-chromene-3-carbaldehyde. One common method includes the reaction of 4-oxo-4H-chromene-3-carbaldehyde with a nitrating agent such as nitric acid in the presence of a catalyst . The reaction is usually carried out under controlled temperature conditions to ensure the selective nitration at the 8-position of the chromene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to maintain consistent reaction conditions and high yields . The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .

Análisis De Reacciones Químicas

Types of Reactions

8-Nitro-4-oxo-4H-chromene-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction of the nitro group can yield amino derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the nitro group.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted chromene derivatives.

Comparación Con Compuestos Similares

Similar Compounds

4-Oxo-4H-chromene-3-carbaldehyde: Lacks the nitro group, making it less reactive in certain chemical reactions.

6-Chloro-8-nitro-4-oxo-4H-chromene-3-carbaldehyde: Contains a chloro substituent, which can influence its reactivity and biological activity.

3-Formylchromone: Similar structure but lacks the nitro group, leading to different chemical and biological properties.

Uniqueness

8-Nitro-4-oxo-4H-chromene-3-carbaldehyde is unique due to the presence of both the nitro and formyl groups, which confer distinct reactivity and biological activity compared to its analogs . The nitro group enhances its potential for bioreduction and interaction with biological targets, making it a valuable compound in medicinal chemistry .

Actividad Biológica

8-Nitro-4-oxo-4H-chromene-3-carbaldehyde is a compound of significant interest due to its unique structural properties, particularly the presence of both nitro and formyl groups. These functional groups contribute to its diverse biological activities, making it a subject of extensive research in medicinal chemistry, pharmacology, and biochemistry. This article delves into the biological activity of this compound, examining its mechanisms of action, potential therapeutic applications, and relevant case studies.

The molecular structure of this compound can be represented as follows:

This compound is characterized by:

- Nitro group (-NO2) : Imparts electrophilic properties.

- Formyl group (-CHO) : Contributes to reactivity and potential interactions with biological targets.

The biological activity of this compound is attributed to its interaction with various molecular targets. Key mechanisms include:

- Antimicrobial Activity : The compound has shown promising results against various bacterial strains. Its mode of action involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

- Anticancer Properties : Studies indicate that this compound may induce apoptosis in cancer cells through the activation of intrinsic pathways and modulation of key signaling molecules.

- Anti-inflammatory Effects : The nitro group can undergo reduction to generate reactive intermediates that interact with inflammatory pathways, potentially reducing cytokine production.

Antimicrobial Activity

A study evaluating the antimicrobial properties of this compound reported effective inhibition against several pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 0.5 to 2 μg/mL, demonstrating significant potency compared to standard antibiotics like Ciprofloxacin .

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound induced apoptosis via caspase activation and altered expression levels of Bcl-2 family proteins . A summary of the findings is presented in Table 1.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| HeLa | 20 | Caspase activation |

| A549 (lung) | 18 | Inhibition of cell proliferation |

Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory potential of this compound. It was found to significantly inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. The percentage inhibition was comparable to that of standard anti-inflammatory drugs such as Diclofenac Sodium .

Pharmacokinetics

Currently, detailed pharmacokinetic data for this compound is limited. Ongoing studies aim to elucidate its absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for understanding its therapeutic potential.

Propiedades

IUPAC Name |

8-nitro-4-oxochromene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5NO5/c12-4-6-5-16-10-7(9(6)13)2-1-3-8(10)11(14)15/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBTHIVFXYVXJAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])OC=C(C2=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural features of 6-Chloro-8-nitro-4-oxo-4H-chromene-3-carbaldehyde as revealed by its crystal structure?

A1: The crystal structure analysis of 6-Chloro-8-nitro-4-oxo-4H-chromene-3-carbaldehyde, as detailed in the research paper [], reveals several important structural features:

- Planar Chromone Unit: The 6-chlorochromone core of the molecule exhibits a planar conformation []. This planarity might be important for potential interactions with biological targets.

- Nitro Group Orientation: The nitro (NO2) group is not coplanar with the chromone unit but is instead inclined at an angle of 13.3° []. This orientation could influence the molecule's electronic properties and interactions.

- Formyl Group Twist: The formyl group demonstrates a twist relative to the chromone ring system []. This conformational feature might impact the molecule's reactivity and binding capabilities.

- Intermolecular Interactions: In the crystal lattice, molecules interact through C-H⋯O hydrogen bonds, forming slab-like networks. Additionally, π–π interactions occur between the benzene rings of neighboring chromone units []. These interactions could be relevant to the compound's packing and potential solid-state properties.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.